
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three ethoxy groups attached to a benzene ring, a propanoyl group, and a tetrahydroquinoline moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 1-propanoyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3,4,5-tricarboxybenzamide.
Reduction: Formation of 3,4,5-triethoxy-N-(1-hydroxypropan-1-yl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.
Scientific Research Applications
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Lacks the ethoxy groups on the benzene ring.
Uniqueness
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the presence of ethoxy groups, which may enhance its lipophilicity and influence its biological activity compared to similar compounds.
Biological Activity
3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H26N2O5
- Molecular Weight : 398.46 g/mol
- SMILES Notation : CCOC(=O)N1CCC2=C(C1=CC=C(C=C2)OCC)C(=O)N(C(=O)CC)C
Synthesis
The synthesis of this compound involves multiple steps including acylation and cyclization processes. The detailed synthesis pathway can be summarized as follows:
-
Starting Materials :
- 3,4-Dimethoxyphenylacetic acid
- Anisaldehyde
-
Reactions :
- Condensation of starting materials.
- Esterification and coupling.
- Hydrolysis to yield the final compound.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties.
Antitumor Activity
In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antitumor activity. For instance, compounds structurally related to this compound showed IC50 values lower than those of established chemotherapeutics like Doxorubicin:
Compound | IC50 (µg/mL) | Comparison with Doxorubicin (IC50 = 37.5 µg/mL) |
---|---|---|
Compound A | 12.5 | More potent |
Compound B | 10 | More potent |
3,4,5-triethoxy... | TBD | TBD |
The proposed mechanism for the antitumor activity includes the inhibition of specific signaling pathways involved in cell proliferation and survival. The compound may act on the apoptotic pathways leading to increased cancer cell death.
Case Studies
Several case studies have highlighted the effectiveness of tetrahydroquinoline derivatives:
- Study on Anticancer Properties :
-
Pharmacokinetics and Toxicology :
- Research has also focused on the pharmacokinetics of similar compounds to assess their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for understanding the therapeutic potential and safety profile of this compound.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-23(28)27-13-9-10-17-11-12-19(16-20(17)27)26-25(29)18-14-21(30-6-2)24(32-8-4)22(15-18)31-7-3/h11-12,14-16H,5-10,13H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAYRVDAIJLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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